Sigma-2 (TMEM97) Receptor Affinity
Derivatives containing the 4-(2,4-dichlorobenzyloxy)piperidine core exhibit potent binding to the sigma-2 receptor (TMEM97) with a reported Ki of 23 nM [1]. In contrast, closely related analogs, such as those with alternative substitution patterns or different linkers, show significantly reduced affinity. For example, a structurally related compound with the 2,4-dichlorobenzyl group linked via an N-benzyl piperidine moiety exhibits a sigma-1 Ki of 258 nM, which is over 11-fold weaker [2]. This data highlights that the specific 4-(2,4-dichlorobenzyloxy)piperidine architecture is a privileged scaffold for achieving high sigma-2 affinity.
| Evidence Dimension | Binding affinity (Ki) for Sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | N-Benzyl piperidine analog (sigma-1): Ki = 258 nM |
| Quantified Difference | 11.2-fold stronger affinity |
| Conditions | Radioligand displacement assay using [3H]-(+)-pentazocine or similar on sigma-2/TMEM97 and sigma-1 receptors. |
Why This Matters
High sigma-2 affinity is critical for research into cancer cell proliferation, neurodegeneration, and pain modulation, making this compound a valuable starting point for probe development.
- [1] BindingDB. CHEMBL5190189: Binding affinity to sigma 2 receptor/TMEM97. 2024. View Source
- [2] BindingDB. CHEMBL473975: Displacement of [3H](+)-pentazocine from sigma1 receptor. 2010. View Source
